molecular formula C11H14O2 B14320709 2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one CAS No. 109704-10-1

2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one

Cat. No.: B14320709
CAS No.: 109704-10-1
M. Wt: 178.23 g/mol
InChI Key: KRCGZBYIBARDLC-UHFFFAOYSA-N
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Description

2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce ethyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    2-Ethenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one: Lacks the methyl group, which may affect its biological activity and chemical properties.

Uniqueness

2-Ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to the presence of both ethenyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for research and industrial purposes.

Properties

CAS No.

109704-10-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethenyl-2-methyl-3,5,6,7-tetrahydro-1-benzofuran-4-one

InChI

InChI=1S/C11H14O2/c1-3-11(2)7-8-9(12)5-4-6-10(8)13-11/h3H,1,4-7H2,2H3

InChI Key

KRCGZBYIBARDLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)CCCC2=O)C=C

Origin of Product

United States

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